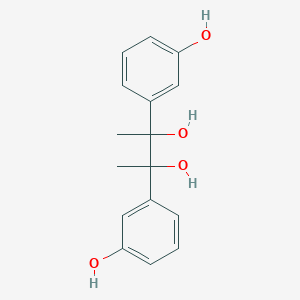
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkoxy-substituted butane-2,3-diols.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediol: A simpler diol with similar backbone structure but lacking the hydroxyphenyl groups.
Bisphenol A: Contains two phenolic groups but with a different central structure.
Resorcinol: A dihydroxybenzene derivative with similar phenolic properties.
Uniqueness
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyphenyl groups and butane-2,3-diol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propiedades
Número CAS |
89613-90-1 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2,3-bis(3-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3 |
Clave InChI |
DBCMPCFTJQCPAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


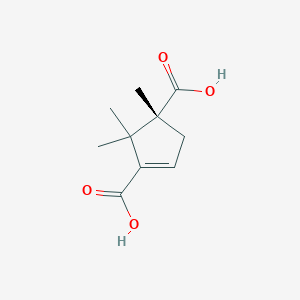
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
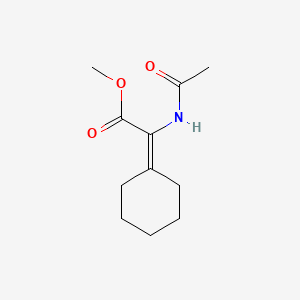
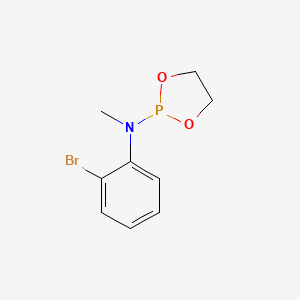
![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)
methanone](/img/structure/B14401507.png)
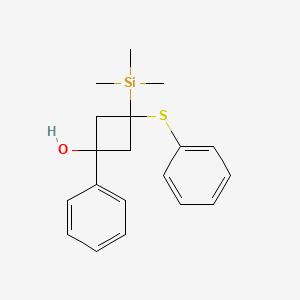
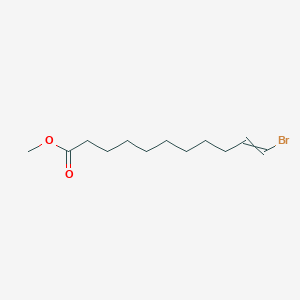
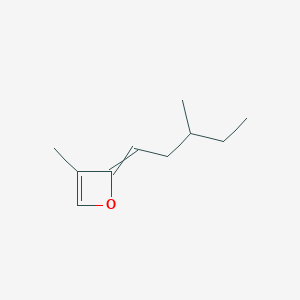
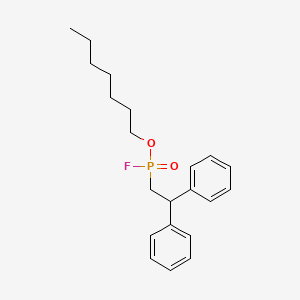
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
